Denintuzumab mafodotin

Description

Properties

Key on ui mechanism of action |

Depatuxizumab is a chimeric monoclonal antibody for EGFR which is linked to monomethyl aurastatin F via a maleimidocaproyl linker (mafodotin). Once delivered to the cancer cell, the mafodotin component is able to bind to tubulin and inhibit the exchange of GDP for GTP necessary for the polymerization of tubulin subunits to form microtubules. The inhibition of microtubule polymerization disrupts mitosis and interferes with vesicle trafficking in the cancer cell. |

|---|---|

CAS No. |

1165741-01-4 |

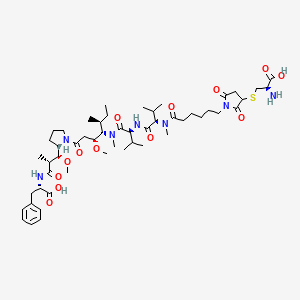

Molecular Formula |

C52H83N7O13S |

Molecular Weight |

1046.3 g/mol |

IUPAC Name |

(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[6-[3-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]hexanoyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C52H83N7O13S/c1-12-32(6)45(38(71-10)27-41(61)58-25-19-22-37(58)46(72-11)33(7)47(63)54-36(52(69)70)26-34-20-15-13-16-21-34)57(9)50(66)43(30(2)3)55-48(64)44(31(4)5)56(8)40(60)23-17-14-18-24-59-42(62)28-39(49(59)65)73-29-35(53)51(67)68/h13,15-16,20-21,30-33,35-39,43-46H,12,14,17-19,22-29,53H2,1-11H3,(H,54,63)(H,55,64)(H,67,68)(H,69,70)/t32-,33+,35-,36-,37-,38+,39?,43-,44-,45-,46+/m0/s1 |

InChI Key |

BXTJCSYMGFJEID-XMTADJHZSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCCCCN3C(=O)CC(C3=O)SC[C@@H](C(=O)O)N |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN3C(=O)CC(C3=O)SCC(C(=O)O)N |

Origin of Product |

United States |

Molecular Architecture of Denintuzumab Mafodotin

Denintuzumab as an Anti-CD19 Monoclonal Antibody Component

The targeting component of the ADC is denintuzumab, a recombinant humanized monoclonal antibody specifically engineered to recognize the CD19 protein, a B-cell specific marker broadly expressed on B-cell malignancies. adcreview.commedchemexpress.comontosight.ai

Denintuzumab is constructed on a humanized immunoglobulin G1 (IgG1) kappa light chain framework. creativebiolabs.netontosight.aiantibodies.com This design involves grafting the complementarity-determining regions (CDRs) from a murine anti-CD19 antibody onto a human IgG1 backbone. ontosight.ai This humanization process is critical for reducing the immunogenicity of the antibody when administered. The resulting antibody is a dimeric protein composed of two heavy chains and two light chains linked by disulfide bonds, with a predicted molecular weight of approximately 145 kDa. ontosight.aiantibodies.comselleckchem.com The IgG1 isotype is often selected for ADCs due to its well-understood structure and long serum half-life.

Table 1: Characteristics of Denintuzumab Antibody

| Property | Description | Source(s) |

|---|---|---|

| Name | Denintuzumab (hBU 12) | medchemexpress.comontosight.ai |

| Type | Recombinant Humanized Monoclonal Antibody | medchemexpress.comantibodies.comselleckchem.com |

| Framework | IgG1-kappa | creativebiolabs.netontosight.aiantibodies.com |

| Target Antigen | CD19 | wikipedia.orgadcreview.commedchemexpress.com |

| Molecular Weight | ~145 kDa | antibodies.comselleckchem.com |

Denintuzumab is designed to bind with high specificity and affinity to the human CD19 antigen, a 95 kDa transmembrane glycoprotein (B1211001) that is a member of the immunoglobulin superfamily. creativebiolabs.netmedchemexpress.com CD19 is considered an excellent target for immunotherapy because its expression is largely restricted to B-cells and their malignant counterparts, and it plays a crucial role in B-cell differentiation. creativebiolabs.net The antibody binds to CD19 expressed on the surface of B-cells, an essential first step for the ADC's mechanism of action. evitachem.commedchemexpress.com In vitro studies have demonstrated that denintuzumab binds effectively to CD19, with one report showing a half-maximal effective concentration (EC50) of 16 ng/mL for binding to immobilized human CD19-VLP (virus-like particle). medchemexpress.com Upon binding, the ADC-CD19 complex is internalized by the cell, a prerequisite for the release of the cytotoxic payload. adcreview.comsmolecule.com

Monomethyl Auristatin F (MMAF) as the Cytotoxic Payload Component

The component responsible for inducing cell death is monomethyl auristatin F (MMAF), a synthetic and highly potent antineoplastic agent. wikipedia.orgontosight.ai Due to its high toxicity, MMAF is not suitable for use as a standalone drug but is highly effective as a payload in ADCs. adcreview.com

MMAF is a synthetic derivative of dolastatin 10, a natural peptide isolated from the sea hare Dolabella auricularia. ontosight.ainih.gov It is a member of the auristatin family of peptide-based cytotoxic agents. creativebiolabs.net The chemical structure of MMAF consists of five amino acid residues: monomethylvaline, valine, dolaisoleuine, dolaproine, and a C-terminal phenylalanine. nih.gov A key structural distinction from the related compound monomethyl auristatin E (MMAE) is this C-terminal phenylalanine residue, which imparts a negative charge at physiological pH. nih.gov This feature makes MMAF less permeable to cell membranes compared to MMAE, which is believed to attenuate its systemic toxicity. researchgate.net

Table 2: Properties of Monomethyl Auristatin F (MMAF)

| Property | Description | Source(s) |

|---|---|---|

| Chemical Name | (S)-2-((2R,3R)-3-((S)-1-((3R,4S,5S)-4-((S)-N,3-dimethyl-2-((S)-3-methyl-2-(methylamino)butanamido)butanamido)-3-methoxy-5-methylheptanoyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanamido)-3-phenylpropanoic acid | wikipedia.orgadcreview.com |

| Chemical Formula | C39H65N5O8 | wikipedia.orgadcreview.com |

| Molar Mass | 731.976 g·mol−1 | wikipedia.org |

| Class | Auristatin derivative, antimitotic agent | creativebiolabs.netwikipedia.orgontosight.ai |

MMAF exerts its powerful cytotoxic effect by acting as an antimitotic agent that inhibits tubulin polymerization. wikipedia.orgcreativebiolabs.netmedchemexpress.comselleckchem.comtargetmol.com Tubulin is the protein subunit that polymerizes to form microtubules, which are essential components of the cellular cytoskeleton and the mitotic spindle required for cell division. ontosight.ai By binding to tubulin, MMAF disrupts the dynamics of the microtubule network, preventing the formation of the mitotic spindle. evitachem.comontosight.ai This interference with microtubule assembly leads to a halt in the cell cycle at the G2/M phase, ultimately inducing programmed cell death, or apoptosis, in rapidly dividing cancer cells. creativebiolabs.netresearchgate.net Structural studies have revealed that auristatins bind at the vinca (B1221190) domain on tubulin, at the interface between α- and β-tubulin subunits, physically preventing the curved tubulin dimers from adopting the straight conformation necessary for microtubule formation. nih.govplos.org The cytotoxic potency of free MMAF has been demonstrated across various cancer cell lines, with reported IC50 values of 119 nM in Karpas 299 (anaplastic large cell lymphoma), 105 nM in H3396 (breast carcinoma), and 200-257 nM in renal cell carcinoma lines. medchemexpress.comtargetmol.com

Maleimidocaproyl Linker Chemistry

The antibody and the cytotoxic payload in denintuzumab mafodotin are joined by a maleimidocaproyl (mc) linker. researchgate.netresearchgate.netwikipedia.org This linker is classified as non-cleavable, a design choice that significantly influences the ADC's stability and mechanism of payload release. mdpi.comexplorationpub.com Non-cleavable linkers are noted for their high stability in the bloodstream, which minimizes the premature release of the toxic payload and reduces off-target toxicity. mdpi.com

The maleimidocaproyl linker chemistry involves the formation of a stable thioether bond. smolecule.com The maleimide (B117702) group on the linker reacts with the thiol group of a cysteine residue on the antibody, which is typically made available by the reduction of interchain disulfide bonds in the antibody's hinge region. nih.govnih.gov This creates a covalent attachment between the antibody and the linker-drug complex. smolecule.com

Unlike ADCs with cleavable linkers that are designed to be broken by specific enzymes or pH conditions within the cell, the release of the MMAF payload from a non-cleavable linker depends on the complete proteolytic degradation of the antibody backbone. explorationpub.commdpi.com After the ADC is internalized into a target cell's lysosome, the antibody component is broken down by lysosomal proteases. explorationpub.comnih.gov This degradation process liberates the cytotoxic agent, not as free MMAF, but as a cysteine-linker-MMAF adduct. nih.govmdpi.com This adduct is the active form of the drug that then binds to tubulin and executes its cell-killing function. nih.gov

Stability in the Extracellular Environment

A critical feature of the this compound design is its stability in the extracellular environment, primarily the bloodstream. adcreview.comadcreview.com The use of a non-cleavable maleimidocaproyl linker is central to achieving this stability. mdpi.com The thioether bonds that connect the linker to the antibody are robust and resistant to proteolytic degradation in the plasma. mdpi.comsmolecule.com This chemical resilience ensures that the ADC remains intact during circulation, minimizing the premature release of the MMAF payload before it reaches the target cancer cells. adcreview.comadcreview.com

The high stability of the conjugate in circulation contributes to a more favorable therapeutic window by reducing the potential for off-target toxicity that could result from systemic exposure to the free cytotoxic drug. mdpi.com Research findings from a Phase 1 clinical trial support this stability, showing that the ADC has a mean terminal half-life of approximately two weeks in vivo. researchgate.net This extended half-life indicates that the molecule remains largely intact in the bloodstream for a prolonged period. Furthermore, the combination of a non-cleavable linker and the specific properties of the MMAF payload, which is less cell-permeable than other auristatins like MMAE, means that this compound does not produce a "bystander effect," where the released payload kills adjacent, non-targeted cells. nih.gov The payload is effectively contained until the ADC is processed within the target cell. nih.gov

Table 2: Research Findings on the Stability of this compound To view the data, click on the table rows.

Click to expand

| Finding | Implication | Reference |

|---|---|---|

| Linker Type | The non-cleavable maleimidocaproyl linker provides superior plasma stability compared to cleavable linkers. | mdpi.com |

| Chemical Bond | The non-reducible thioether bond is resistant to degradation in the extracellular space. | mdpi.com, smolecule.com |

| Payload Release | The design prevents premature release of the MMAF payload into systemic circulation. | adcreview.com, adcreview.com |

| In Vivo Half-Life | Pharmacokinetic data from a Phase 1 study demonstrated a mean terminal half-life of approximately 2 weeks. | researchgate.net |

| Bystander Effect | The combination of the non-cleavable linker and MMAF payload prevents a bystander killing effect on neighboring cells. | nih.gov |

Mechanistic Elucidation of Denintuzumab Mafodotin at the Cellular and Molecular Levels

CD19 Antigen Recognition and Binding Dynamics

The initial and critical step in the mechanism of denintuzumab mafodotin is its specific binding to the CD19 antigen expressed on the surface of B-cells. creativebiolabs.net This interaction is governed by the molecular characteristics of both the CD19 protein and the antibody component of the ADC.

Molecular Characteristics of CD19 as a Transmembrane Glycoprotein (B1211001)

CD19 is a 95 kDa type I transmembrane glycoprotein and a member of the immunoglobulin superfamily. creativebiolabs.net Structurally, it consists of an extracellular domain, a single transmembrane domain, and a cytoplasmic tail. The extracellular portion is composed of two immunoglobulin-like domains which are the target for antibody binding. The cytoplasmic tail is crucial for its role in signal transduction within the B-cell. CD19 is a key co-receptor for the B-cell receptor (BCR) and plays a pivotal role in modulating B-cell activation and proliferation. wikipedia.org

CD19 Expression Profiles in B-Cell Malignancies

CD19 is broadly and consistently expressed across various stages of B-cell development, from early B-cell precursors to mature B-cells, but is absent on plasma cells. wikipedia.org This expression is largely retained in most B-cell malignancies, making it an attractive target for therapeutic intervention. wikipedia.org The majority of B-cell cancers, including diffuse large B-cell lymphoma (DLBCL) and B-cell acute lymphoblastic leukemia (B-ALL), express CD19. wikipedia.orgwikipedia.orgsigmaaldrich.com However, the level of expression can vary between different malignancies and even within the same disease. Some studies have shown that certain lymphomas, like follicular lymphoma, may exhibit dimmer CD19 expression compared to other B-cell neoplasms. dovepress.comresearchgate.net While a loss of CD19 expression has been reported in some cases of DLBCL, it is generally considered a reliable marker for the majority of B-cell cancers. sigmaaldrich.com

| B-Cell Malignancy | CD19 Expression Level/Antigen Density (Molecules per cell) | Reference |

|---|---|---|

| Diffuse Large B-Cell Lymphoma (DLBCL) | Positive in ~90% of cases | sigmaaldrich.com |

| Follicular Lymphoma (FL) | Dimmer expression compared to normal B-cells | dovepress.comresearchgate.net |

| B-cell Acute Lymphoblastic Leukemia (B-ALL) | Generally high expression | nih.govwikipedia.org |

| Mantle Cell Lymphoma (MCL) | Variable | researchgate.net |

| Burkitt Lymphoma | Generally high expression | researchgate.net |

Molecular Interactions of Denintuzumab with CD19

This compound is comprised of a humanized anti-CD19 monoclonal antibody. wikipedia.orgmedchemexpress.comfrontiersin.org This antibody component is engineered to specifically recognize and bind to an epitope on the extracellular domain of the CD19 protein. creativebiolabs.net Upon administration, the denintuzumab moiety of the ADC seeks out and attaches to CD19-expressing cells. cancer.gov This binding is a high-affinity interaction, which is crucial for the targeted delivery of the cytotoxic payload to the malignant cells while minimizing off-target effects. creativebiolabs.net

Receptor-Mediated Internalization Pathway

Following the binding of this compound to the CD19 antigen, the entire ADC-CD19 complex is internalized into the cell through a process known as receptor-mediated endocytosis. cancer.govcreativebiolabs.net This is a critical step, as the cytotoxic payload needs to be released inside the cell to exert its effect.

Endocytosis of the Antibody-Drug Conjugate-CD19 Complex

The binding of this compound to multiple CD19 molecules on the cell surface can lead to the clustering of these complexes. This clustering often triggers the process of clathrin-mediated endocytosis, where the cell membrane invaginates to form a clathrin-coated pit, which then pinches off to become an intracellular vesicle containing the ADC-CD19 complex. The internalization of the ADC-CD19 complex is a necessary prerequisite for the subsequent release of the cytotoxic drug. nih.gov

Intracellular Trafficking and Lysosomal Delivery

Once inside the cell, the vesicle containing the this compound-CD19 complex undergoes a series of maturation steps. It fuses with early endosomes, which then mature into late endosomes. The internal environment of these compartments becomes progressively more acidic. Ultimately, the late endosomes fuse with lysosomes, which are cellular organelles containing a variety of degradative enzymes. nih.gov

Inside the acidic environment of the lysosome, the linker connecting the anti-CD19 antibody to the cytotoxic payload, monomethyl auristatin F (MMAF), is designed to be cleaved by lysosomal proteases. cancer.govcreativebiolabs.net This cleavage releases the MMAF into the cytoplasm of the cancer cell. Once liberated, MMAF can bind to tubulin, disrupting the microtubule network and leading to cell cycle arrest and ultimately, apoptosis (programmed cell death). cancer.govcreativebiolabs.netfrontiersin.org

Intracellular Payload Release and Cytotoxic Action

Following internalization into the target cell, the ADC undergoes processing within the lysosomal compartment, leading to the release of the MMAF payload, which then initiates a cascade of events culminating in cell death.

Proteolytic Cleavage and MMAF Release

The release of MMAF from the antibody is a critical step for ADC activity. While some sources describe this compound as having a non-cleavable maleimidocaproyl linker nih.govonclive.com, others specify a protease-cleavable maleimidocaproxyl-valine-citrulline linker. adcreview.com In the case of a cleavable linker, after the ADC is trafficked to the lysosome, the dipeptide sequence (valine-citrulline) is recognized and cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in tumor cells. nih.govnih.gov This enzymatic action breaks the bond between the linker and the payload, liberating active MMAF into the cytoplasm. nih.gov This release mechanism is designed to be stable in the bloodstream and to activate preferentially within the intracellular environment of the target cancer cell. nih.gov

Microtubule Disruption and Mitotic Arrest Induction (G2/M Phase)

Once released into the cytoplasm, MMAF exerts its potent cytotoxic effect by targeting the microtubule network, which is essential for various cellular functions, most critically for cell division. nih.govcreative-biolabs.com MMAF is a tubulin polymerization inhibitor. nih.govcreative-biolabs.com It binds to tubulin heterodimers at the vinca (B1221190) domain, preventing them from assembling into microtubules. nih.govnih.gov This disruption of microtubule dynamics leads to the collapse of the mitotic spindle, a structure necessary for the proper segregation of chromosomes during mitosis. ucsb.edu Consequently, the cell is unable to complete the division process and becomes arrested at the G2/M checkpoint of the cell cycle. nih.govnih.gov Structural studies have shown that MMAF's binding affinity for tubulin is significantly higher than that of the related compound MMAE, which may contribute to its potent anti-mitotic activity. nih.gov

Apoptotic Pathway Activation

Prolonged arrest at the G2/M phase is an unsustainable state for the cell and ultimately triggers programmed cell death, or apoptosis. nih.govfrontiersin.org The disruption of the mitotic spindle and the inability to satisfy the spindle assembly checkpoint are potent signals for the initiation of the intrinsic apoptotic pathway. nih.gov This process involves the activation of a cascade of enzymes called caspases, including the effector caspase-3. frontiersin.org Activated caspase-3 proceeds to cleave critical cellular substrates, such as poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell dismantling. nih.gov By inducing mitotic catastrophe and subsequent apoptosis, MMAF effectively eliminates the targeted cancer cells.

Investigation of Bystander Effects and Associated Mechanisms

The "bystander effect" refers to the ability of a cytotoxic payload released from a target cell to diffuse into and kill adjacent, neighboring cells, which may not express the target antigen. biochempeg.com This effect can be advantageous in treating tumors with heterogeneous antigen expression.

Comparison of MMAF-Induced Bystander Effect with Other Payloads (e.g., MMAE)

The physicochemical properties of the payload are a primary determinant of its ability to mediate a bystander effect. aacrjournals.org Monomethyl auristatin F (MMAF) and monomethyl auristatin E (MMAE) are structurally similar auristatin derivatives, but a key difference dictates their bystander potential. nih.gov MMAF possesses a charged C-terminal phenylalanine residue, which makes it more hydrophilic and significantly less permeable to cell membranes compared to the uncharged and more hydrophobic MMAE. nih.govcreative-biolabs.comaacrjournals.org

Because of its poor cell permeability, MMAF released inside a target cell is largely unable to diffuse across the cell membrane to kill neighboring antigen-negative cells. aacrjournals.orgnih.gov This results in a minimal or absent bystander effect. nih.govaacrjournals.org In contrast, the more membrane-permeable MMAE can readily exit the target cell and kill adjacent bystander cells, making it a more suitable payload for tumors with mixed antigen expression. aacrjournals.org

| Property | MMAF (Monomethyl Auristatin F) | MMAE (Monomethyl Auristatin E) | Reference |

|---|---|---|---|

| C-Terminal Moiety | Charged Phenylalanine | Uncharged Norephedrine | creative-biolabs.comnih.gov |

| Cell Membrane Permeability | Low / Attenuated | High / Permeable | nih.govaacrjournals.orgaacrjournals.org |

| Hydrophilicity | More Hydrophilic | Less Hydrophilic (more hydrophobic) | nih.govaacrjournals.org |

| Bystander Killing Effect | Minimal to None | Potent | nih.govaacrjournals.org |

| Tubulin Binding Affinity (KD) | ~60 nM | ~291 nM | nih.gov |

Influence of Non-Cleavable Linker on Bystander Activity

The type of linker used in an ADC is also a critical factor influencing bystander activity. technologynetworks.com this compound has been described as utilizing a non-cleavable maleimidocaproyl (mc) linker. nih.govonclive.com Unlike cleavable linkers that are severed by specific enzymes, non-cleavable linkers remain attached to the payload. nih.gov

For ADCs with non-cleavable linkers, the release of the cytotoxic agent requires the complete proteolytic degradation of the antibody component itself within the lysosome. onclive.comnih.gov This process results in the liberation of the payload still attached to the linker and the amino acid (cysteine) used for conjugation (e.g., cysteine-mc-MMAF). nih.gov This resulting payload-adduct is charged and, like free MMAF, is unable to efficiently cross the cell membrane and exit the cell. technologynetworks.comrsc.org Consequently, the use of a non-cleavable linker effectively abolishes any potential for a bystander effect, confining the cytotoxic activity strictly to the antigen-positive cell that internalized the ADC. technologynetworks.comrsc.org This design can enhance the therapeutic index by minimizing off-target toxicity to surrounding healthy tissue, making it particularly suitable for hematological malignancies where target cells are more uniformly accessible. rsc.org

Preclinical Efficacy and Pharmacodynamics of Denintuzumab Mafodotin

In Vitro Studies on Cellular Models

Cytotoxicity and Cell Line Sensitivity Across B-Cell Malignancies

Denintuzumab mafodotin has demonstrated targeted in vitro cytotoxicity across a range of CD19-expressing human B-cell malignancy cell lines. researchgate.net The fundamental mechanism of this ADC relies on its ability to specifically bind to the CD19 antigen on tumor cells, leading to the internalization of the ADC-antigen complex. creativebiolabs.net Once inside the cell, the MMAF payload is released, leading to cell death. creativebiolabs.net

Studies have shown that this compound is active against a broad panel of malignant B-cell lines. ashpublications.orgnih.gov The cytotoxic potency in these cell lines is linked to the expression of the CD19 target. For other ADCs targeting CD19, a significant correlation has been observed between the density of CD19 on the cell surface and the IC50 values, where higher target expression often leads to greater sensitivity. ucl.ac.uk While specific IC50 values for this compound across a comprehensive panel are not detailed in the provided research, its potent and targeted cytotoxic activity in CD19-expressing cell lines has been established as a core attribute. researchgate.netucl.ac.uk

Modulation of Cellular Processes (e.g., Cell Cycle Progression)

The cytotoxic activity of this compound is directly linked to its modulation of fundamental cellular processes, most notably cell cycle progression. The ADC's payload, MMAF, is a potent anti-mitotic agent that functions by inhibiting tubulin polymerization. creativebiolabs.netmdpi.com

Upon internalization of this compound and release of MMAF within the target B-cell, the MMAF binds to tubulin, disrupting the dynamics of microtubule assembly. mdpi.comevitachem.com This interference with the microtubule network is critical, as these structures are essential for forming the mitotic spindle during cell division. The disruption ultimately leads to cell cycle arrest at the G2/M phase. creativebiolabs.netmdpi.comevitachem.com Unable to complete mitosis, the cancer cell undergoes programmed cell death, or apoptosis. creativebiolabs.netmdpi.com This mechanism of inducing G2/M arrest is a characteristic feature of auristatin-based payloads and is central to the anti-tumor effect of this compound. mdpi.comexplorationpub.com

In Vivo Efficacy in Preclinical Animal Models

Patient-Derived Xenograft (PDX) Models of Hematological Malignancies

The anti-tumor activity of this compound has been rigorously evaluated in patient-derived xenograft (PDX) models, which are considered highly representative of human disease. These in vivo studies have been crucial in demonstrating the compound's efficacy in settings that closely mimic the clinical context of hematological malignancies.

This compound has shown significant single-agent activity in preclinical PDX models of pediatric B-cell lineage acute lymphoblastic leukemia (B-ALL). nih.govnih.gov In one major study, the ADC was evaluated against a panel of eight B-ALL PDX models, which included various high-risk subtypes such as B-cell precursor ALL (BCP-ALL), Philadelphia chromosome-like ALL (Ph-like ALL), and mixed-lineage leukemia (MLL)-rearranged infant ALL. nih.govnih.gov

The research findings indicated that this compound significantly delayed disease progression in seven of the eight PDX models tested. nih.gov Furthermore, it achieved objective responses, including complete responses (CR), in five of the eight models. nih.govnih.gov This anti-leukemic activity was observed across different subtypes, suggesting that its efficacy was not restricted to a specific genetic subset of B-ALL. nih.gov Interestingly, the level of response did not correlate with the mRNA or cell surface expression levels of CD19, although this may have been influenced by the small sample size. nih.govnih.gov

Table 1: Efficacy of this compound in Pediatric B-ALL PDX Models A summary of response data from a preclinical study involving eight patient-derived xenograft models.

| Total PDX Models Tested | Models with Significant Progression Delay | Models with Objective Response (e.g., CR) | ALL Subtypes Represented |

|---|---|---|---|

| 8 | 7 | 5 | B-cell precursor ALL, Ph-like ALL, MLL-rearranged infant ALL |

The preclinical efficacy of this compound has also been assessed in xenograft models of B-cell non-Hodgkin lymphoma (NHL). researchgate.netmdpi.com These models, often representing aggressive lymphomas such as diffuse large B-cell lymphoma (DLBCL), are critical for evaluating potential therapeutics. nih.govmdpi.com

In vivo studies using lymphoma xenografts have demonstrated that treatment with this compound can lead to dose-dependent tumor growth delay. scispace.com The ADC has been investigated in preclinical models of various B-cell malignancies, including aggressive B-cell lymphomas. mdpi.com While detailed response rates across a wide panel of NHL PDX models are not as extensively documented in the provided sources as for ALL, the compound's activity in these models has supported its progression into clinical trials for patients with relapsed or refractory B-cell NHL, including DLBCL. researchgate.netnih.gov

Advanced Antibody Drug Conjugate Design Principles and Denintuzumab Mafodotin

Engineering of the Anti-CD19 Antibody Component

The antibody component of an ADC is critical for its success, as it must selectively bind to the target antigen on cancer cells with high affinity. mdpi.com For denintuzumab mafodotin, the target is CD19, a protein broadly expressed on the surface of B-cell malignancies. researchgate.netcreativebiolabs.net The antibody used is a humanized monoclonal antibody, referred to as denintuzumab or hBU12. mdpi.commedchemexpress.comselleckchem.com

Humanization Strategies and Immunogenicity Considerations in Preclinical Models

To reduce the potential for an immune response against the antibody in patients, the original murine anti-CD19 antibody was humanized. frontiersin.orgnih.gov This process involves grafting the complementarity-determining regions (CDRs) from the mouse antibody, which are responsible for antigen binding, onto a human antibody framework. frontiersin.org This modification is intended to make the antibody less immunogenic, or less likely to be recognized as foreign by the patient's immune system. mdpi.com Preclinical studies are essential to evaluate the immunogenicity of the humanized antibody before it is administered to humans.

The process for creating the humanized anti-CD19 antibody in this compound, known as inebilizumab (MEDI-551), involved a two-step process. First, the murine HB12b monoclonal antibody underwent humanization and Fab rearrangement to minimize immunogenicity and enhance its affinity for CD19. The second step involved the removal of fucose to improve its affinity for human CD16/FcγRIIIA, thereby optimizing antibody-dependent cell-mediated cytotoxicity (ADCC) by natural killer (NK) cells and macrophages. frontiersin.orgnih.gov

Optimization for Antigen Binding and Internalization Efficiency

For an ADC to be effective, the antibody must not only bind to the target antigen but also be efficiently internalized by the cancer cell. mdpi.comevitachem.com Once internalized, the ADC is trafficked to the lysosome, where the linker is cleaved, and the cytotoxic payload is released. evitachem.comsmolecule.com The binding affinity and internalization rate of the anti-CD19 antibody in this compound are critical parameters that influence its therapeutic activity.

Selection and Optimization of the Auristatin Payload

The payload is the cytotoxic component of the ADC responsible for killing the target cancer cell. Auristatins are a class of potent synthetic agents that inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. frontiersin.orgcreativebiolabs.net

Rationale for MMAF Selection over Other Tubulin Inhibitors

Monomethyl auristatin F (MMAF) was selected as the payload for this compound. researchgate.netresearchgate.net MMAF is a derivative of the natural antimitotic agent dolastatin 10. frontiersin.org It functions by inhibiting microtubule assembly, a critical process for cell division. frontiersin.org

The choice of MMAF over other tubulin inhibitors, such as its close analog monomethyl auristatin E (MMAE), is based on key differences in their properties. creative-biolabs.com MMAF has a charged phenylalanine moiety at its C-terminus, which makes it less permeable to cell membranes compared to the uncharged MMAE. creative-biolabs.combiochempeg.com This reduced membrane permeability is intended to limit the "bystander effect," where the payload diffuses out of the target cell and kills neighboring, potentially healthy cells. nih.gov While MMAE is generally more potent than MMAF as a free drug, the lower membrane permeability of MMAF can reduce off-target toxicity. creative-biolabs.comnih.gov Additionally, MMAF is more hydrophilic than MMAE, which can lead to a lower tendency for the ADC to aggregate and may result in lower systemic toxicity. nih.gov

Table 1: Comparison of MMAE and MMAF Properties

| Feature | Monomethyl Auristatin E (MMAE) | Monomethyl Auristatin F (MMAF) |

|---|---|---|

| Structure | Uncharged at C-terminus biochempeg.com | Charged phenylalanine at C-terminus creative-biolabs.combiochempeg.com |

| Membrane Permeability | More permeable nih.gov | Less permeable creative-biolabs.com |

| Potency (as free drug) | More potent creative-biolabs.com | Less potent creative-biolabs.com |

| Hydrophilicity | Less hydrophilic nih.gov | More hydrophilic nih.gov |

| Bystander Effect | Can exhibit a bystander effect nih.gov | Limited bystander effect frontiersin.org |

Structure-Activity Relationships of Auristatin Derivatives in ADC Context

The structure-activity relationship (SAR) of auristatin derivatives has been extensively studied to optimize their performance as ADC payloads. nih.govjst.go.jpresearchgate.net Modifications to the auristatin backbone, particularly at the N-terminus (P1) and C-terminus (P5), have been widely explored. nih.govjst.go.jpresearchgate.net

The C-terminal phenylalanine in MMAF is a key modification that differentiates it from MMAE and contributes to its distinct properties. creative-biolabs.com This modification reduces the cytotoxicity of the free drug but is intended to improve the therapeutic index of the ADC by minimizing off-target effects. frontiersin.org Research has also focused on modifying the central subunits (P2-P3-P4) of the auristatin scaffold to modulate activity and hydrophilicity. nih.govjst.go.jpresearchgate.net Novel hydrophilic auristatins have shown greater potency in vitro and enhanced antitumor activity in vivo when used with cleavable linkers. nih.govjst.go.jpresearchgate.net These modifications can also lead to ADCs with a high drug-to-antibody ratio (DAR) that are more resistant to aggregation. nih.govjst.go.jpresearchgate.net

Linker Technology and Conjugation Strategies

The linker is a critical component of an ADC that connects the antibody to the payload. mdpi.com The stability of the linker is crucial; it must be stable in the bloodstream to prevent premature release of the cytotoxic drug, but it must also be able to release the payload once inside the target cell. mdpi.comadcreview.com

This compound utilizes a non-cleavable maleimidocaproyl (mc) linker. mdpi.comresearchgate.netresearchgate.net This type of linker is designed to be stable in the bloodstream. adcreview.com Upon internalization of the ADC into the target cell and trafficking to the lysosome, the entire antibody is degraded by lysosomal proteases. clinicaltrials.gov This degradation process releases the payload, which is attached to the linker and a single amino acid (cysteine) from the antibody, in the form of cys-mcMMAF. clinicaltrials.gov This active form of the payload can then bind to tubulin and induce cell death. clinicaltrials.gov

The conjugation process for creating this compound involves attaching the maleimidocaproyl linker to cysteine residues on the antibody, forming a stable thioether bond. smolecule.com The antibody is produced using recombinant DNA technology, and the conjugation process is carefully controlled to achieve the desired drug-to-antibody ratio, which is important for balancing efficacy and toxicity. evitachem.comsmolecule.com

Maleimidocaproyl Linker Stability and Intracellular Release Kinetics

This compound utilizes a non-cleavable maleimidocaproyl (mc) linker to attach the MMAF payload to the antibody. nih.govresearchgate.net This type of linker is known for its high stability in the bloodstream. proteogenix.sciencecreativebiolabs.net The stability of the linker is a crucial factor, as premature release of the cytotoxic payload into circulation can lead to off-target toxicity. technologynetworks.com

The release of the MMAF payload from this compound is a process that is dependent on the internalization of the ADC and subsequent lysosomal degradation. creativebiolabs.netresearchgate.net The mechanism unfolds as follows:

The denintuzumab antibody component of the ADC binds to the CD19 antigen on the surface of B-cells. creativebiolabs.net

This binding triggers the internalization of the ADC-antigen complex into the cell. creativebiolabs.netthermofisher.com

The complex is then trafficked to the lysosomes, which are cellular organelles containing various degradative enzymes. researchgate.netresearchgate.net

Within the lysosome, the antibody portion of the ADC is broken down by proteases. creativebiolabs.netnih.gov

This degradation process releases the MMAF payload, which is still attached to the linker and an amino acid residue (lysine) from the antibody. researchgate.netnih.gov

This intracellular release mechanism ensures that the cytotoxic agent is liberated primarily within the target cancer cells, thereby concentrating its therapeutic effect. creativebiolabs.net

Impact of Non-Cleavable Linker on Intracellular Payload Delivery and Bystander Effect

The use of a non-cleavable linker, such as the maleimidocaproyl linker in this compound, has a significant impact on the intracellular delivery of the payload and the potential for a "bystander effect." The bystander effect is the ability of a released cytotoxic payload to diffuse out of the targeted antigen-positive cell and kill neighboring antigen-negative cancer cells. biochempeg.comwuxiapptec.com

ADCs with non-cleavable linkers generally exhibit a limited or absent bystander effect. creativebiolabs.nettechnologynetworks.com This is because after the antibody is degraded in the lysosome, the released payload (in this case, MMAF attached to the linker and a lysine (B10760008) residue) is a charged molecule. rsc.orgcrownbio.com This charge significantly impairs its ability to pass through the cell membrane and affect adjacent cells. wuxiapptec.comcrownbio.com

The primary advantage of this design is the enhanced specificity and potentially reduced off-target toxicity, as the cytotoxic activity is largely confined to the antigen-expressing cells that have internalized the ADC. proteogenix.sciencecreativebiolabs.net The payload is effectively trapped within the target cell, maximizing its intended effect. rsc.org However, this also means that the therapeutic efficacy is highly dependent on the homogeneous expression of the target antigen throughout the tumor. rsc.org

Drug-to-Antibody Ratio (DAR) Optimization and Homogeneity

The drug-to-antibody ratio (DAR) is a critical parameter in the design of an ADC, representing the average number of drug molecules conjugated to a single antibody. The optimization of the DAR is a balance between achieving sufficient potency and maintaining favorable pharmacokinetic properties.

While specific DAR values for this compound are not consistently published in the provided search results, the general principle for ADCs like it involves stochastic conjugation to cysteine or lysine residues on the antibody. For instance, Loncastuximab tesirine (B3181916), another CD19-targeted ADC, has an average DAR of approximately 2.3. fda.gov The goal is to achieve a homogenous product with a consistent DAR, as this leads to predictable efficacy and toxicity profiles. A high DAR can sometimes lead to aggregation and faster clearance from circulation, while a low DAR may result in insufficient potency.

Comparative Analysis with Other CD19-Targeted Antibody-Drug Conjugates

This compound can be compared with other ADCs that also target the CD19 antigen, such as loncastuximab tesirine and zilovertamab vedotin (though zilovertamab vedotin primarily targets ROR1, it is included here for its vedotin payload). patsnap.comnih.gov These comparisons highlight the different strategies employed in ADC design.

Differences in Antibody Isotype and Affinity

This compound: Utilizes a humanized IgG1 kappa monoclonal antibody. medchemexpress.comprosci-inc.combicellscientific.com The IgG1 isotype is often chosen for its ability to mediate effector functions like antibody-dependent cell-mediated cytotoxicity (ADCC). nih.govhemonc.org

Loncastuximab tesirine: Also employs a humanized IgG1 kappa antibody. portico.orgsanyoubio.com

Zilovertamab vedotin: Is a humanized IgG1 monoclonal antibody. novoprolabs.comsanyoubio.com

Variances in Linker Chemistries and Payload Release Mechanisms

A key differentiator among these ADCs is their linker technology.

This compound: Employs a non-cleavable maleimidocaproyl linker. researchgate.net As discussed, payload release depends on the complete degradation of the antibody in the lysosome. proteogenix.science

Loncastuximab tesirine: Uses a cleavable valine-alanine linker. hemonc.orgdrugbank.com This linker is designed to be cleaved by proteases, such as cathepsin B, which are abundant in the lysosomal compartment of tumor cells. researchgate.netnih.gov This enzymatic cleavage releases the payload. nih.gov

Zilovertamab vedotin: Utilizes a cleavable valine-citrulline (vc) linker. nih.govwikipedia.org Similar to the valine-alanine linker, this dipeptide linker is susceptible to cleavage by lysosomal enzymes like cathepsin, releasing the MMAE payload. researchgate.netdrugbank.com

The choice between a cleavable and non-cleavable linker has profound implications for the ADC's mechanism of action, particularly concerning the bystander effect. Cleavable linkers can release payloads that are more membrane-permeable, potentially enabling a bystander effect. biochempeg.comwuxiapptec.com This can be advantageous in treating tumors with heterogeneous antigen expression. patsnap.com

Diverse Cytotoxic Payloads and their Modes of Action

The cytotoxic payloads of these ADCs also differ, targeting different cellular components to induce cell death.

This compound: The payload is monomethyl auristatin F (MMAF) . wikipedia.orgcreativebiolabs.net MMAF is a potent anti-mitotic agent that works by inhibiting tubulin polymerization. creativebiolabs.nethemonc.org This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. creativebiolabs.nethemonc.org

Loncastuximab tesirine: The payload is a pyrrolobenzodiazepine (PBD) dimer (SG3199) . patsnap.comhemonc.org PBDs are DNA-damaging agents. mdpi.com They bind to the minor groove of DNA and form covalent cross-links between the DNA strands, which blocks DNA replication and transcription, ultimately leading to cell death. patsnap.comhemonc.orgzynlontahcp.com

Zilovertamab vedotin: The payload is monomethyl auristatin E (MMAE) . nih.govwikipedia.org Like MMAF, MMAE is a microtubule-disrupting agent that inhibits tubulin polymerization, causing cell cycle arrest and apoptosis. wikipedia.orgdrugbank.com

The different modes of action of these payloads—disrupting microtubules versus damaging DNA—represent distinct strategies for killing cancer cells.

| Compound Name |

| This compound |

| Loncastuximab tesirine |

| Mafodotin |

| Monomethyl auristatin E (MMAE) |

| Monomethyl auristatin F (MMAF) |

| SG3199 |

| Tesirine |

| Zilovertamab vedotin |

Comparative Table of CD19-Targeted ADCs

| ADC | Antibody Isotype | Linker Chemistry | Payload | Payload Mechanism of Action |

|---|---|---|---|---|

| This compound | Humanized IgG1 | Non-cleavable (maleimidocaproyl) | MMAF | Microtubule inhibitor |

| Loncastuximab tesirine | Humanized IgG1 | Cleavable (valine-alanine) | PBD dimer (SG3199) | DNA cross-linking agent |

| Zilovertamab vedotin | Humanized IgG1 | Cleavable (valine-citrulline) | MMAE | Microtubule inhibitor |

Cellular Mechanisms of Resistance

Cellular resistance mechanisms to this compound involve alterations in the processes that govern the ADC's ability to reach and destroy cancer cells. These include changes in antigen expression, internalization, and the intracellular processing of the ADC.

Alterations in CD19 Expression or Antigen Presentation

The initial step in the mechanism of action of this compound is its binding to the CD19 antigen on the surface of tumor cells. creativebiolabs.netresearchgate.net Consequently, any alterations that reduce the number of available CD19 targets can lead to resistance.

Antigen Loss: A primary mechanism of resistance to CD19-targeted therapies is the complete loss of CD19 expression on the cancer cell surface. This can occur through mutations or alternative splicing of the CD19 gene. nih.gov While CD19 is considered a stable and broadly expressed B-cell marker, antigen loss has been observed as a reason for relapse after CD19-targeted CAR-T cell therapy in acute lymphoblastic leukemia (ALL) and, to a lesser extent, in non-Hodgkin lymphomas. mdpi.com

Reduced Antigen Density: Even without complete loss, a reduction in the density of CD19 on the cell surface can impair the efficacy of this compound. However, studies have shown that there is not always a direct correlation between the level of CD19 expression and the in vivo activity of this compound. nih.govnih.gov For instance, a preclinical study on pediatric ALL patient-derived xenografts (PDXs) found no clear correlation between CD19 mRNA or cell surface expression levels and the therapeutic response to this compound. nih.govnih.govresearchgate.net This suggests that while CD19 expression is necessary, it is not the sole determinant of sensitivity. nih.gov

Antigen Masking: The accessibility of the CD19 epitope can be hindered by other cell surface molecules. For example, high expression of CD21 has been reported to negatively impact the internalization and activity of some CD19-targeting therapies. nih.gov

| Resistance Mechanism | Description | Impact on this compound |

| Antigen Loss | Complete absence of CD19 on the tumor cell surface due to genetic mutations or alternative splicing. nih.govmdpi.com | Prevents binding of the ADC to the target cell, leading to complete resistance. |

| Reduced Antigen Density | A lower number of CD19 molecules on the cell surface. nih.gov | May decrease the amount of ADC internalized, potentially reducing cytotoxic payload delivery. However, a direct correlation with resistance is not always observed. nih.govnih.gov |

| Antigen Masking | Other cell surface proteins, such as CD21, may sterically hinder the binding of the antibody to CD19. nih.gov | Can reduce the efficiency of ADC binding and subsequent internalization. |

Impaired ADC Internalization or Intracellular Trafficking

Following binding to CD19, the ADC-antigen complex must be efficiently internalized by the cancer cell for the cytotoxic payload to be released. nih.govmdpi.comoup.com Defects in this process can confer resistance.

Inefficient Internalization: The rate and extent of internalization of the ADC-CD19 complex can vary between different cancer cells. nih.gov Some cells may have inherently slow or inefficient endocytosis mechanisms for this complex, leading to reduced uptake of the ADC and its payload. cancernetwork.com

Mis-localization of the ADC: Instead of being trafficked to lysosomes for degradation, the internalized ADC may be routed to other cellular compartments. aacrjournals.org For example, some resistant cell lines have shown co-localization of ADCs with caveolin-1, a marker for caveolae, rather than with lysosomes. aacrjournals.org This alternative trafficking pathway may prevent the proper release of the cytotoxic payload. aacrjournals.org

Aberrant Lysosomal Processing or Payload Release

This compound utilizes a non-cleavable linker, which means that the release of the active MMAF payload is dependent on the complete proteolytic degradation of the antibody component within the lysosome. nih.govmdpi.comnih.gov

Defective Lysosomal Function: Any impairment in the function of lysosomes, such as reduced enzymatic activity, can hinder the degradation of the antibody and the subsequent release of MMAF. aacrjournals.org This leads to the payload remaining attached to the antibody and being unable to reach its intracellular target, tubulin.

Inefficient Payload Transport: Even if the payload is released within the lysosome, it must then be transported into the cytoplasm to exert its cytotoxic effect. aacrjournals.org Alterations in the transport proteins responsible for moving the payload out of the lysosome can lead to its sequestration and prevent it from reaching the microtubules.

Molecular Mechanisms of Resistance

At the molecular level, resistance to this compound can arise from changes that directly interfere with the action of the MMAF payload or from more general mechanisms of drug resistance.

Tubulin Mutations Affecting MMAF Binding

The cytotoxic payload of this compound, MMAF, kills cancer cells by binding to tubulin and disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. creativebiolabs.netfrontiersin.orgnih.gov

Mutations in Tubulin Genes: Mutations in the genes encoding α- or β-tubulin can alter the structure of the tubulin protein, thereby reducing the binding affinity of MMAF. nih.govnih.govpharmgkb.org This is a known mechanism of resistance to other tubulin-binding agents. aacrjournals.orgnih.govnih.govpharmgkb.org While specific mutations conferring resistance to MMAF in the context of this compound are not extensively detailed in the provided search results, it is a well-established mechanism for this class of drugs. nih.govnih.govpharmgkb.org These mutations can affect microtubule stability and/or directly impact the drug-binding site. nih.govfrontiersin.org

Upregulation of Drug Efflux Pumps (General ADC Resistance)

A common mechanism of resistance to various chemotherapeutic agents, including the payloads of ADCs, is the increased expression of drug efflux pumps. nih.govresearchgate.net

Multidrug Resistance Protein 1 (MDR1): The upregulation of efflux pumps, such as MDR1 (also known as P-glycoprotein), can actively transport the cytotoxic payload out of the cancer cell before it can reach its target. aacrjournals.orgresearchgate.net This reduces the intracellular concentration of the drug, thereby diminishing its cytotoxic effect. researchgate.net While MMAF, due to a C-terminal modification, has limited membrane permeability to reduce off-target toxicity, upregulation of efflux pumps can still contribute to resistance. frontiersin.orgnih.gov Studies on other ADCs with auristatin payloads have demonstrated that MDR1 upregulation leads to resistance, which can be overcome by MDR1 inhibitors. researchgate.net

| Resistance Mechanism | Description | Impact on this compound |

| Tubulin Mutations | Genetic mutations in α- or β-tubulin genes that alter the binding site for MMAF. nih.govnih.govpharmgkb.org | Reduces the affinity of MMAF for tubulin, thereby decreasing its ability to inhibit microtubule polymerization. nih.gov |

| Upregulation of Drug Efflux Pumps | Increased expression of membrane transporters, such as MDR1, that actively pump the cytotoxic payload out of the cell. aacrjournals.orgresearchgate.net | Lowers the intracellular concentration of MMAF, preventing it from reaching a level sufficient to induce cell death. researchgate.net |

Mechanisms of Acquired and Intrinsic Resistance to Denintuzumab Mafodotin

Mechanisms of Acquired Resistance

A significant mechanism of resistance to antibody-drug conjugates (ADCs), which is not specific to the ADC's target antigen, involves the activation of alternative intracellular survival pathways. mdpi.comnih.gov This form of resistance allows cancer cells to withstand the cytotoxic effects of the ADC's payload after the conjugate has been internalized. revvity.com Denintuzumab mafodotin, an ADC composed of a humanized anti-CD19 antibody linked to the potent antimitotic agent monomethyl auristatin F (MMAF), delivers its payload to induce G2/M phase cell cycle arrest and apoptosis. ontosight.ainih.govcancer.gov However, if the target cell has hyperactive pro-survival and anti-apoptotic signaling, the efficacy of the MMAF payload can be compromised. revvity.commdpi.com

Several molecular alterations can lead to the hyperactivation of this survival pathway. These include:

PIK3CA Mutations: Activating mutations in the PIK3CA gene, which encodes the catalytic subunit of PI3K, are a common cause of constitutive pathway activation. mdpi.comnih.gov This can lead to resistance against various targeted therapies, including ADCs. nih.govfrontiersin.org

PTEN Loss: The loss or functional inactivation of the tumor suppressor gene PTEN is another critical event. frontiersin.org PTEN is a negative regulator of the PI3K/AKT pathway; its absence leads to unchecked signaling and has been linked to resistance to multiple cancer therapies, including ADCs. frontiersin.orgmdpi.comnih.gov Studies have demonstrated that PTEN loss can predict resistance to certain treatments by enabling continuous survival signaling. aacrjournals.orgresearchgate.net

While this mechanism has been extensively studied in the context of other ADCs like trastuzumab emtansine (T-DM1), the principle applies broadly. mdpi.commdpi.com The ability of a cancer cell to survive the cytotoxic insult from an ADC's payload is not solely dependent on the ADC's initial binding and internalization but also on the cell's intrinsic signaling environment. mdpi.com Therefore, the upregulation of survival pathways like PI3K/AKT/mTOR represents a major challenge, conferring a payload-agnostic resistance that can diminish the therapeutic potential of this compound and other ADCs. revvity.comtandfonline.com

Table 1: Key Survival Pathways and Components Implicated in General ADC Resistance

| Pathway | Key Components | Role in Resistance | Common Alterations |

|---|---|---|---|

| PI3K/AKT/mTOR | PI3K, AKT, mTOR, PTEN | Promotes cell survival, growth, and proliferation, counteracting the cytotoxic effect of the ADC payload. mdpi.comnih.govrevvity.com | Activating mutations in PIK3CA, loss-of-function mutations or deletion of PTEN. mdpi.comfrontiersin.orgnih.gov |

| Wnt/β-catenin | Wnt3, β-catenin | Can increase cell proliferation rates and invasiveness, contributing to therapeutic resistance. nih.gov | Overexpression of Wnt ligands (e.g., Wnt3). nih.gov |

| JAK/STAT | STAT3, LIF Receptor | Aberrant activation can block apoptosis induction by the ADC payload. mdpi.com | Overexpression and ligand-induced signaling of receptors like the LIF receptor. mdpi.com |

Emerging Research and Future Preclinical Trajectories

Development of Next-Generation Preclinical Models

To better predict clinical outcomes, research is moving beyond traditional cell line-derived xenografts towards models that more accurately replicate human tumor biology and the immune system.

Humanized Mouse Models for Immune Microenvironment Studies

The development of humanized mouse models represents a significant leap forward for immuno-oncology research. nih.gov These models, created by engrafting human immune cells or tissues into immunodeficient mice, provide an invaluable platform for studying the complex interactions between human tumors and a human immune system in vivo. nih.govmdpi.comprobiologists.com For therapies like Denintuzumab mafodotin, which target immune cells (B-cells), these models are critical for evaluating not only direct cytotoxicity but also the engagement of the immune system.

Immunodeficient mouse strains, such as those with a NOD/SCID or NSG background, can support the engraftment of human hematopoietic stem cells (HSCs) or peripheral blood mononuclear cells (PBMCs). mdpi.comfrontiersin.org The resulting models allow for the study of human immune cell development and their interaction with patient-derived tumors, offering insights into the tumor microenvironment that are otherwise unattainable. probiologists.comfrontiersin.org This is particularly relevant for understanding how an ADC might modulate immune responses or how the tumor microenvironment influences ADC efficacy. frontiersin.org While challenges such as graft-versus-host disease (GVHD) and incomplete recapitulation of the human immune system exist, next-generation models incorporating human cytokines and HLA molecules are continuously improving their fidelity. frontiersin.orgimmuno-oncologysummit.com These advanced systems are crucial for preclinical evaluation of ADCs, helping to identify biomarkers and assess both efficacy and potential immune-related toxicities before moving to clinical trials. nih.govcertisoncology.com

Advanced Patient-Derived Xenograft (PDX) Models for Disease Heterogeneity

Patient-derived xenograft (PDX) models, established by implanting tumor tissue from a patient directly into an immunodeficient mouse, are instrumental in capturing the heterogeneity of human cancers. aacrjournals.org For this compound, PDX models have been pivotal in preclinical assessments, particularly in pediatric acute lymphoblastic leukemia (ALL). mdpi.comaacrjournals.org

Research has utilized PDX models representing a spectrum of high-risk B-lineage ALL, including B-cell precursor ALL (BCP-ALL), Philadelphia chromosome-like ALL (Ph-like ALL), and mixed-lineage leukemia (MLL)-rearranged infant ALL. mdpi.comfrontiersin.orgaacrjournals.org In these studies, this compound demonstrated significant single-agent activity, delaying disease progression in the majority of PDXs tested and achieving objective responses in several models. mdpi.comfrontiersin.org These advanced models allow for the correlation of therapeutic response with specific disease subtypes and biomarker expression, although studies have not yet found a direct correlation between CD19 expression levels and the degree of response to this compound. mdpi.comaacrjournals.org Furthermore, PDX models derived from patients with high levels of post-induction minimal residual disease (MRD) have been used to test ADC efficacy in a setting that mimics a high risk of relapse. certisoncology.com

Rational Design of Combination Therapies

To improve patient outcomes, this compound has been explored in combination with standard-of-care chemotherapies and other targeted agents. The goal is to achieve synergistic effects and prevent or overcome the development of drug resistance.

Identification of Synergistic Agents Based on Molecular Pathways

Preclinical data has pointed towards synergistic activity when this compound is combined with multi-agent chemotherapy regimens. sci-hub.se The cytotoxic payload of this compound, monomethyl auristatin F (MMAF), is a microtubule-disrupting agent that induces cell cycle arrest and apoptosis. frontiersin.org Combining this mechanism with other cytotoxic agents that act on different cellular pathways can lead to enhanced tumor cell killing.

Promising preclinical combinations include:

R-ICE Chemotherapy: In models of diffuse large B-cell lymphoma (DLBCL), preclinical evidence suggested that combining this compound with the R-ICE regimen (rituximab, ifosfamide, carboplatin, and etoposide) could result in synergistic activity, providing a rationale for clinical trials in relapsed/refractory DLBCL. sci-hub.senih.gov

VXL Regimen: In pediatric ALL PDX models, combining this compound with an induction-type chemotherapy regimen of vincristine, dexamethasone, and L-asparaginase (VXL) resulted in therapeutic enhancement compared to either treatment alone. mdpi.comaacrjournals.org The combination achieved complete responses in all three PDX models tested. mdpi.com

Table 1: Preclinical Combination Therapy Findings for this compound

| Combination Regimen | Cancer Model | Key Finding | Citation |

| R-ICE (rituximab, ifosfamide, carboplatin, etoposide) | Diffuse Large B-cell Lymphoma (DLBCL) | Preclinical data suggested synergistic activity, leading to improved treatment outcomes. | sci-hub.se, nih.gov |

| VXL (vincristine, dexamethasone, L-asparaginase) | Pediatric Acute Lymphoblastic Leukemia (ALL) PDX | Achieved therapeutic enhancement and complete responses in all tested PDX models. | mdpi.com, aacrjournals.org |

Strategies to Overcome Resistance through Combination Approaches

Resistance to ADCs can arise from various mechanisms, including changes in antigen expression, impaired ADC internalization, or alterations in drug transporter proteins that efflux the cytotoxic payload. nih.govnih.gov A key strategy to combat resistance is the use of rational combination therapies. nih.gov

By combining this compound with agents that have non-overlapping resistance mechanisms, it may be possible to prevent the emergence of resistant clones or eliminate cells that are already resistant to one of the agents. For example, combining an ADC with standard chemotherapy, as seen with the R-ICE and VXL regimens, targets the cancer cells through multiple cytotoxic pathways simultaneously. mdpi.comaacrjournals.orgsci-hub.se Furthermore, preclinical studies suggest that combining lenalidomide (B1683929) with rituximab (B1143277) can be synergistic, potentially through the activation of dendritic cells and recruitment of NK cells to the tumor, highlighting another avenue for combination with ADCs to modulate the tumor microenvironment and overcome immune escape. ashpublications.org

Novel ADC Design Modifications

The design of an ADC is a critical determinant of its therapeutic index. This compound itself is composed of a humanized anti-CD19 antibody, a potent microtubule-disrupting agent (MMAF) as the payload, and a stable, non-cleavable maleimidocaproyl linker. nih.govashpublications.org Emerging research focuses on refining each of these components to create next-generation ADCs with improved properties.

Innovations in ADC design include:

Site-Specific Conjugation: Traditional conjugation methods result in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DAR). Site-specific conjugation technologies produce a more uniform, molecularly defined ADC. This homogeneity is expected to lead to an improved pharmacokinetic profile and a wider therapeutic window. nih.gov

Advanced Payloads: Research into novel cytotoxic payloads continues to expand the arsenal (B13267) available for ADCs. While auristatins like MMAF and MMAE are potent tubulin inhibitors, other classes of payloads, such as DNA-damaging agents, are also being employed. nih.gov Modifications to existing payloads, such as the chemical alteration of pyrrolobenzodiazepine (PBD) dimers to create less toxic but still highly effective DNA-alkylating metabolites, represent another area of innovation.

Linker Technology: The linker connecting the antibody and payload is crucial for ADC stability in circulation and efficient payload release within the target cell. While this compound uses a non-cleavable linker, which relies on lysosomal degradation of the entire ADC to release the payload, other ADCs utilize cleavable linkers that are sensitive to the tumor microenvironment (e.g., pH-sensitive or enzyme-cleavable linkers). ashpublications.org The choice of linker technology significantly impacts the ADC's mechanism of action and potential for bystander killing effects. nih.gov

Investigation of this compound in Broader Preclinical Disease Contexts

While initially investigated in acute lymphoblastic leukemia (ALL) and non-Hodgkin's lymphoma (NHL), the broad expression of the CD19 target on B-cells suggests the potential of this compound in other B-cell malignancies. ontosight.aiadcreview.comcreativebiolabs.net

Preclinical studies have explored the activity of this compound and other anti-CD19 and anti-CD22 ADCs in a variety of B-cell cancers, demonstrating the potential for broader applications. adcreview.comashpublications.orgresearchgate.net

| Malignancy | Target | Key Preclinical Findings |

| Diffuse Large B-cell Lymphoma (DLBCL) | CD19 | This compound has been evaluated in clinical trials for relapsed or refractory DLBCL. researchgate.netclinicaltrials.gov |

| Follicular Lymphoma (FL) | CD19 | Investigated in combination with chemotherapy for grade 3b FL. clinicaltrials.gov |

| Chronic Lymphocytic Leukemia (CLL) | CD22 | Anti-CD22 ADCs have shown preclinical activity against CLL models. adcreview.com |

| Mantle Cell Lymphoma (MCL) | CD22 | CD22 is expressed on MCL cells, making it a potential target for ADCs. adcreview.com |

| Marginal Zone Lymphoma (MZL) | CD22 | Preclinical rationale exists for targeting CD22 in MZL. adcreview.com |

The CD22 antigen is another attractive target on B-cells, and anti-CD22 ADCs have shown promise in preclinical models of various B-cell malignancies due to its rapid internalization upon antibody binding. adcreview.comashpublications.orgnih.govnih.gov

Methodological Advancements in Preclinical Assessment

To better predict the clinical success of ADCs like this compound, more sophisticated preclinical assessment methods are being developed.

Traditional 2D cell culture models often fail to replicate the complexity of a tumor, leading to poor prediction of in vivo efficacy. biorxiv.org Advanced in vitro models are being employed to bridge this gap:

3D Spheroid Cultures: These models better mimic the three-dimensional architecture and cell-cell interactions of a tumor, providing a more accurate assessment of ADC penetration and activity. biorxiv.org

Kinetic Cell Cytotoxicity Assays: These assays measure the rate of cell killing over time, providing a more dynamic and informative measure of ADC potency than single time-point assays. nih.govresearchgate.net

In Vitro/In Vivo Correlation (IVIVC) Modeling: Mathematical models are being developed to establish a correlation between in vitro cytotoxicity data and in vivo tumor growth inhibition, which can help in the selection and optimization of ADC candidates. nih.govresearchgate.net

Kupffer Cell Uptake Assays: In vitro assays using cultured Kupffer cells can help predict the in vivo pharmacokinetic properties of ADCs, particularly their clearance by the liver. acs.org

Visualizing the biodistribution, target engagement, and pharmacodynamic effects of ADCs in living organisms is crucial for understanding their mechanism of action and optimizing their design.

Positron Emission Tomography (PET): PET imaging with radiolabeled ADCs or specific tracers can provide quantitative information on tumor targeting and metabolic activity. mdpi.com

Magnetic Resonance Imaging (MRI): Advanced MRI techniques, such as diffusion-weighted imaging (DWI) and dynamic contrast-enhanced (DCE)-MRI, can assess changes in tumor cellularity and vascularity in response to ADC treatment. mdpi.comnih.gov

Fluorescence Imaging: Labeling ADCs with fluorescent dyes allows for high-resolution imaging of their distribution at the tissue and cellular level. researchgate.net Peptide tags can be used to enhance the specificity and sensitivity of imaging signals. creative-peptides.com

Pharmacodynamic Marker Imaging: Imaging the expression of downstream markers of ADC activity, such as γH2A.X for DNA-damaging payloads, can provide a direct measure of the payload's effect within the tumor. researchgate.net

These advanced imaging techniques offer powerful tools for the non-invasive and longitudinal assessment of ADC performance in preclinical models, facilitating the translation of promising candidates to the clinic.

Q & A

Q. What is the mechanism of action of denintuzumab mafodotin, and why is CD19 a rational target in B-cell malignancies?

this compound is an antibody-drug conjugate (ADC) comprising a humanized anti-CD19 monoclonal antibody linked to monomethyl auristatin F (MMAF), a microtubule-disrupting agent. Upon binding to CD19—a B-cell surface antigen ubiquitously expressed in B-cell malignancies—the ADC is internalized, releasing MMAF. This payload inhibits tubulin polymerization, causing G2/M phase arrest and apoptosis . CD19’s near-universal expression in B-cell cancers and its role in B-cell receptor signaling make it a strategic target to minimize off-tumor toxicity .

Q. What are the key efficacy metrics observed in phase 1 trials of this compound in relapsed/refractory (R/R) B-cell malignancies?

In phase 1 trials involving R/R B-cell non-Hodgkin lymphoma (NHL) and acute lymphoblastic leukemia (ALL), this compound demonstrated objective response rates (ORR) of 33% (NHL) and 35% (ALL), with complete response (CR) rates of 22% and 19%, respectively. Median duration of response (DOR) ranged from 27 to 41 weeks, with some patients maintaining remission >15 months . Subgroup analyses showed enhanced activity in Philadelphia chromosome-positive (Ph+) ALL (63% response rate) .

Q. What are the most frequent adverse events (AEs) associated with this compound, and how are they managed?

Ocular toxicity is dose-limiting, with 56–84% of patients experiencing keratopathy (microcystic corneal changes), blurry vision, or dry eye. Management includes topical steroids, dose modifications (delays/reductions), and regular ophthalmologic monitoring. Non-ocular AEs include fatigue (35–51%), hematologic toxicities (e.g., anemia, thrombocytopenia), and gastrointestinal symptoms (nausea, constipation) . Keratopathy typically resolves within 3–5 weeks after intervention .

Advanced Research Questions

Q. How can preclinical models inform strategies to mitigate ocular toxicity while maintaining antitumor efficacy?

Preclinical studies using patient-derived xenografts (PDXs) in NOD/SCID mice demonstrated this compound’s potency (100% CR in B-ALL models) without reported ocular toxicity, suggesting species-specific differences in drug distribution or corneal antigen expression . Researchers may explore linker-payload optimization (e.g., alternative auristatins) or prophylactic corneal protection agents (e.g., lubricants) in translational models .

Q. What biomarkers are being investigated to predict response or resistance to this compound?

Archived tumor tissue analyses in phase 1 trials aim to identify CD19 expression levels, antigen internalization efficiency, and tumor microenvironment factors (e.g., efflux pump activity) as predictive biomarkers. Preliminary data suggest higher CD19 density correlates with improved response, but heterogeneity in antigen expression complicates validation .

Q. How do dosing schedules (weekly vs. every 3 weeks) impact efficacy and toxicity profiles?

In B-ALL, weekly dosing (0.3–3 mg/kg) achieved a 19% CR rate, while every-3-week dosing (4–6 mg/kg) increased CR to 35%. However, the maximum tolerated dose (MTD) was not reached with weekly dosing, whereas 5 mg/kg q3wk was established as MTD. Ocular toxicity frequency was similar across schedules, but q3wk dosing correlated with longer response durability .

Q. What challenges arise in designing combination therapies with this compound?

Two phase 2 trials combining this compound with R-ICE or R-CHOP in diffuse large B-cell lymphoma (DLBCL) were terminated prematurely due to sponsor decisions, despite phase 1 monotherapy efficacy. Challenges include overlapping toxicities (e.g., hematologic suppression with chemotherapy) and lack of pharmacodynamic synergy data .

Q. How should researchers address contradictions between preclinical promise and clinical trial termination?

Despite robust preclinical activity (e.g., PDX models), terminated phase 2 trials highlight the need for mechanistic studies to evaluate combinatorial synergies and prioritize trials in molecularly defined subsets (e.g., CD19-high DLBCL). Adaptive trial designs with biomarker-driven enrollment could reconcile these discrepancies .

Q. What methodologies are used to assess long-term response durability and minimal residual disease (MRD) in clinical trials?

In B-ALL trials, MRD was assessed via flow cytometry or PCR. Of 12 patients achieving CR, 7 were MRD-negative, with 3 sustaining remission >1 year. DOR was calculated using Kaplan-Meier analysis, with censoring for ongoing responders .

Q. How can researchers optimize ADC design to improve the therapeutic index of this compound?

Strategies include evaluating cleavable vs. non-cleavable linkers (current linker: maleimidocaproyl), alternative payloads (e.g., pyrrolobenzodiazepines), or antibody engineering (e.g., Fc silencing) to reduce off-target effects. Comparative pharmacokinetic/pharmacodynamic (PK/PD) studies in primates may clarify ocular toxicity mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.